[3,4,5-Tris(acetyloxy)-6-[(2-phenoxyethyl)sulfanyl]oxan-2-YL]methyl acetate
Description
[3,4,5-Tris(acetyloxy)-6-[(2-phenoxyethyl)sulfanyl]oxan-2-YL]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, phenoxyethyl, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-phenoxyethylsulfanyl)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O10S/c1-13(23)28-12-18-19(29-14(2)24)20(30-15(3)25)21(31-16(4)26)22(32-18)33-11-10-27-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRZOVQXKXBCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCCOC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Tris(acetyloxy)-6-[(2-phenoxyethyl)sulfanyl]oxan-2-YL]methyl acetate typically involves multi-step organic reactions. One common approach is to start with a suitable oxane derivative, which is then functionalized through a series of acetylation and thiolation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Tris(acetyloxy)-6-[(2-phenoxyethyl)sulfanyl]oxan-2-YL]methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-Tris(acetyloxy)-6-[(2-phenoxyethyl)sulfanyl]oxan-2-YL]methyl acetate is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a drug delivery agent. Its ability to undergo specific chemical reactions makes it suitable for targeted drug design.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of [3,4,5-Tris(acetyloxy)-6-[(2-phenoxyethyl)sulfanyl]oxan-2-YL]methyl acetate involves its interaction with specific molecular targets. The acetyloxy and sulfanyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. This compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- [3,4,5-Tris(acetyloxy)-6-(phenylsulfanyl)oxan-2-YL]methyl acetate
- [3,4,5-Tris(acetyloxy)-6-(methylsulfanyl)oxan-2-YL]methyl acetate
- [3,4,5-Tris(acetyloxy)-6-(ethylsulfanyl)oxan-2-YL]methyl acetate
Uniqueness
Compared to similar compounds, [3,4,5-Tris(acetyloxy)-6-[(2-phenoxyethyl)sulfanyl]oxan-2-YL]methyl acetate stands out due to the presence of the phenoxyethyl group. This group enhances its reactivity and potential interactions with biological molecules, making it a more versatile and valuable compound in scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
